Lesinurad Impurity 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

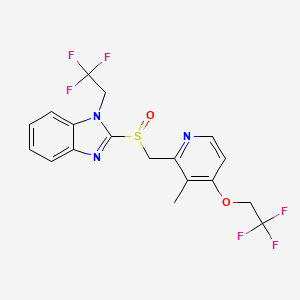

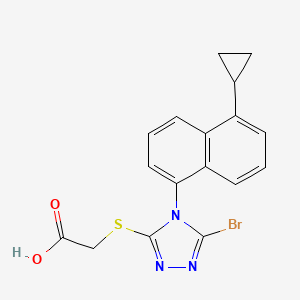

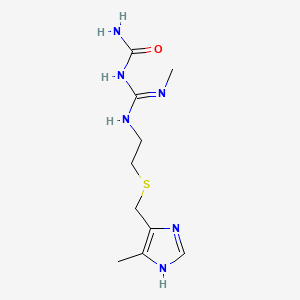

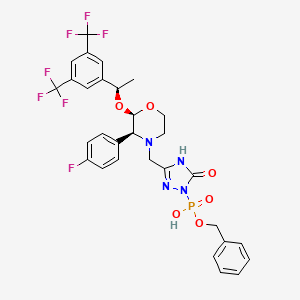

Lesinurad Impurity 4, also known by its CAS Registry number 1533519-97-9, is categorized under impurities . Its chemical name is 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .

Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% .Molecular Structure Analysis

The molecular structure of this compound is C17H14BrN3O2S . It is also known as 2- [ [5-bromo-4- (5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .Chemical Reactions Analysis

The formation of Lesinurad involves several chemical reactions. Bromination of a 3,4-disubstituted 1,2,4-triazole at the C (5) position was realized with either N-bromosuccinimide (NBS) in THF or bromine/pyridine in MeCN . An optimized procedure for chlorination of 1-aryltriazole, using oxone® and sodium chloride was reported, affording the 5-monochlorinated derivative 44 in good yield (89%) .Scientific Research Applications

Impurity Identification and Synthesis Challenges

Lesinurad, a selective uric acid reabsorption inhibitor, has been studied for its efficacy in treating hyperuricemia associated with gout. During its synthesis, an unexpected impurity, referred to as Lesinurad Impurity 4, was identified. This impurity posed significant challenges in the drug's production process due to its structural similarity to the desired product, making it difficult to separate using conventional methods. The presence of this impurity was attributed to chlorine contamination in a commercial brominating agent used during the synthesis. The discovery of this compound underlines the complexities of drug synthesis and the necessity for stringent control measures to ensure the purity of pharmaceutical compounds (Halama, Stach, Rádl, & Benediktová, 2018).

Analytical Method Development

The identification of impurities like this compound is crucial for drug safety and efficacy. Analytical methods such as second derivative spectrophotometry and synchronous spectrofluorometry have been developed to quantify Lesinurad in the presence of its oxidative degradation product, which includes impurities like this compound. These methods offer a solution to resolve the overlap between the absorption and fluorescence spectra of Lesinurad and its impurities, ensuring accurate drug quantification in pharmaceutical formulations. Such analytical advancements are essential for the quality control of medications and underline the importance of detecting and quantifying impurities to meet regulatory standards (Attia, El-Abassawi, El-Olemy, & Abdelazim, 2018).

Stability and Degradation Studies

Stability indicating methods have been validated for Lesinurad, focusing on its behavior under various stress conditions, including the presence of impurities like this compound. Lesinurad has shown to be susceptible to acidic hydrolysis, basic hydrolysis, and oxidation, highlighting the need for stability studies in drug development. These studies ensure that the drug maintains its efficacy and safety over its shelf life, accounting for possible degradation products and impurities. High-performance liquid chromatography (HPLC) has been utilized for the determination of Lesinurad in the presence of its degradation products, demonstrating the drug's stability under neutral, thermal, and photolytic conditions. These findings contribute to the understanding of Lesinurad's chemical stability and the impact of impurities on its therapeutic use (Attia, El-Abasawi, El-Olemy, & Abdelazim, 2018).

Mechanism of Action

Target of Action

Lesinurad Impurity 4, like Lesinurad, primarily targets the URAT1 and OAT4 uric acid (UA) transporters in the kidney . These transporters play a crucial role in the reabsorption of uric acid, a process that this compound inhibits .

Mode of Action

By inhibiting the URAT1 and OAT4 transporters, this compound prevents the reabsorption of uric acid in the kidneys . This action results in increased renal uric acid excretion and consequently, lower serum uric acid (sUA) levels .

Biochemical Pathways

The inhibition of URAT1 and OAT4 disrupts the normal reabsorption process of uric acid in the kidneys . This disruption leads to an increase in the excretion of uric acid, which in turn reduces the concentration of uric acid in the blood .

Pharmacokinetics

Lesinurad is known to have a bioavailability of approximately 100% . It is metabolized in the liver, primarily by CYP2C9, and has an elimination half-life of around 5 hours . The majority of Lesinurad is excreted in the urine (63%), with the remainder being excreted in the feces (32%) .

Result of Action

The primary result of this compound’s action is a reduction in serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower levels of uric acid in the blood .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Lesinurad Impurity 4, like Lesinurad, may interact with the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidney . These transporters are responsible for the reabsorption of uric acid from the renal tubules. By inhibiting these transporters, this compound could potentially increase the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels by inhibiting the activity of URAT1 and OAT4 . This inhibition disrupts the reabsorption of uric acid in the kidney, leading to increased excretion of uric acid and decreased serum uric acid levels .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Lesinurad. Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 and OAT4 are major transporter enzymes responsible for the reuptake of uric acid from the renal tubules . Inhibition of these transporters increases the excretion of uric acid .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have dose-dependent reductions in serum uric acid levels and increases in urinary uric acid excretion following single and multiple oral doses .

Dosage Effects in Animal Models

Lesinurad has been shown to have a synergistic ameliorative hypouricemic impact when combined with allopurinol in the treatment of hyperuricemia in mice .

Metabolic Pathways

Lesinurad is known to be involved in the metabolic pathway of uric acid, interacting with enzymes such as xanthine oxidase .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are involved in the transport and distribution of uric acid in the kidney .

Subcellular Localization

Lesinurad is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane of renal tubule cells .

Properties

IUPAC Name |

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAXQWKNVGTAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

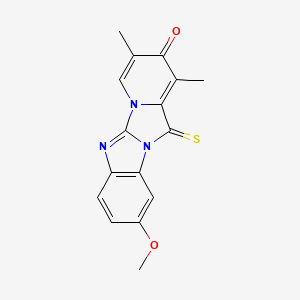

![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)